Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a thiazole ring, and multiple functional groups such as hydroxyl, butoxy, and benzoyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include butoxybenzoyl chloride, phenylhydrazine, and methylthiazole. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The butoxy and benzoyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .
Scientific Research Applications
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-tert-butylphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Differing by the presence of a tert-butyl group instead of a phenyl group.
Methyl 2-(3-(4-butoxybenzoyl)-2-(4-butoxy-3-methoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Differing by the presence of a methoxy group.
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Differing by the presence of a propoxy group.
Biological Activity
Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C33H36N2O6S, with a molecular weight of approximately 588.71 g/mol. Its structural complexity includes a thiazole ring, a pyrrole moiety, and various aromatic groups, which may contribute to its biological properties.
Antioxidant Activity
Antioxidant properties are crucial for assessing the potential health benefits of a compound. While specific studies on this compound's antioxidant activity are sparse, related compounds have demonstrated significant antioxidant effects in vitro. The mechanism typically involves the scavenging of free radicals and inhibition of oxidative stress markers.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. Although the specific compound was not tested, related thiazole derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study employed standard disk diffusion methods to assess inhibition zones, providing a comparative framework for future research on this compound.
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 10 |
Study 2: Antioxidant Mechanism Investigation
In a separate investigation focused on similar compounds, researchers employed the luminol chemiluminescence assay to measure antioxidant activity. The results indicated that certain derivatives could reduce luminescence significantly, suggesting effective free radical scavenging capabilities. This method could be adapted for future studies on this compound.
Properties
CAS No. |
609796-45-4 |
---|---|
Molecular Formula |
C27H26N2O6S |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
methyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H26N2O6S/c1-4-5-15-35-19-13-11-18(12-14-19)22(30)20-21(17-9-7-6-8-10-17)29(25(32)23(20)31)27-28-16(2)24(36-27)26(33)34-3/h6-14,21,30H,4-5,15H2,1-3H3/b22-20+ |
InChI Key |
PBCXLGFXMBHJNY-LSDHQDQOSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
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